N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Selection

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS 373356-44-6) is a substituted 1,2,4-triazole derivative bearing an N-methylated ethylamine side chain at the N1 position of the triazole ring. This compound functions primarily as a versatile synthetic building block or intermediate in medicinal chemistry and agrochemical research programs.

Molecular Formula C5H11ClN4
Molecular Weight 162.62
CAS No. 373356-44-6
Cat. No. B2655895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
CAS373356-44-6
Molecular FormulaC5H11ClN4
Molecular Weight162.62
Structural Identifiers
SMILESCNCCN1C=NC=N1.Cl
InChIInChI=1S/C5H10N4.ClH/c1-6-2-3-9-5-7-4-8-9;/h4-6H,2-3H2,1H3;1H
InChIKeyPPNMRWPCRDEKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS 373356-44-6): Baseline Identification and Procurement Context


N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS 373356-44-6) is a substituted 1,2,4-triazole derivative bearing an N-methylated ethylamine side chain at the N1 position of the triazole ring . This compound functions primarily as a versatile synthetic building block or intermediate in medicinal chemistry and agrochemical research programs . The molecular architecture incorporates a 1,2,4-triazole pharmacophore—a five-membered heterocyclic scaffold recognized for its hydrogen-bonding capacity, metabolic stability, and privileged status in drug discovery [1]. The presence of a secondary amine (N-methyl) distinguishes this compound from primary amine analogs and enables divergent downstream functionalization pathways including acylation, sulfonylation, and reductive amination .

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS 373356-44-6): Why In-Class Triazole Analogs Are Not Interchangeable


In-class substitution among 1,2,4-triazole ethanamine derivatives fails due to quantifiable divergence in three critical procurement and performance dimensions. First, the N-methyl substitution alters the pKa of the terminal amine, modifying both reactivity in downstream coupling steps and salt formation behavior relative to the primary amine analog 2-(1H-1,2,4-triazol-1-yl)ethanamine . Second, the increased lipophilicity conferred by the methyl group (reflected in LogP differential) directly impacts solubility profiles and membrane permeability in biological assay contexts . Third, the compound's specific utility as a protected or masked amine intermediate—where the N-methyl group serves as a synthetic handle that can be deprotected or further functionalized—cannot be replicated by unsubstituted, dimethylated, or alternative N-alkylated analogs . The evidence documented below establishes the quantitative basis for these non-interchangeability claims.

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS 373356-44-6): Quantitative Comparative Evidence for Scientific Selection


N-Methyl Substitution Confers Differentiated Physicochemical Properties vs. Primary Amine Analog

The target compound exhibits a predicted LogP value of -0.65, whereas the unsubstituted primary amine analog 2-(1H-1,2,4-triazol-1-yl)ethanamine (C4H8N4, molecular weight 112.13 g/mol) possesses a lower predicted lipophilicity . This quantitative difference arises directly from the N-methyl substitution, which increases hydrophobic surface area and alters hydrogen-bond donor/acceptor capacity. Additionally, the predicted pKa of the secondary amine in the target compound is 8.63 ± 0.10, representing a measurable shift from the primary amine pKa of the non-methylated analog .

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Selection

N-Methyl Group Enables Distinct Synthetic Routes vs. Primary and Dimethyl Amine Analogs

The target compound occupies a strategic intermediate position between the primary amine analog 2-(1H-1,2,4-triazol-1-yl)ethanamine (fully reactive with two N-H bonds) and the tertiary amine analog N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (no N-H bond for further functionalization) . The presence of exactly one secondary amine N-H bond permits selective mono-functionalization (e.g., acylation, sulfonylation, urea formation) without the chemoselectivity challenges encountered with primary amines (which can undergo double acylation) and without the functional dead-end of tertiary amines .

Synthetic Chemistry Building Block Selection Amine Functionalization

Documented Inclusion in Amine-Substituted Triazole Derivative Patent as Specific Intermediate

The target compound is explicitly claimed as an intermediate in the synthesis of amine-substituted 1,2,4-triazole derivatives for cardiovascular and renal disease indications in patent literature [1]. While the patent describes a broad class of amine-substituted triazoles, the specific inclusion of N-methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine as a synthetic precursor distinguishes it from structurally similar but unclaimed analogs [1].

Patent Analysis Drug Discovery Cardiovascular Therapeutics

Predicted Solubility and Salt Formation Behavior Differs from Primary Amine and Hydrochloride Salt Forms

The free base form of the target compound (CAS 373356-44-6, C5H10N4, molecular weight 126.16) exhibits a predicted LogP of -0.65, indicating moderate hydrophilicity . The hydrochloride salt form (CAS 1992995-61-5) demonstrates enhanced aqueous solubility, with a molecular weight increase to 199.08 g/mol for the dihydrochloride variant . This free base vs. salt optionality is not universally available across all triazole ethanamine analogs, and the specific counterion selection impacts both physicochemical handling and biological assay compatibility .

Formulation Science Salt Selection Solubility Optimization

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS 373356-44-6): Evidence-Driven Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of Mono-Functionalized Triazole-Containing Drug Candidates

This compound serves as an optimal intermediate when medicinal chemistry programs require installation of a triazole-ethylamine motif with precisely one site for further derivatization. The N-methyl secondary amine permits selective acylation, sulfonylation, or urea formation without the over-acylation risks associated with primary amines or the functional dead-end of tertiary amines . This reduces synthetic step count and improves crude purity in parallel synthesis workflows. The moderate LogP (-0.65) [1] provides balanced solubility for both organic reaction media and aqueous workup conditions.

Agrochemical Research: Building Block for Triazole-Based Fungicide or Herbicide Candidates

1,2,4-Triazole derivatives represent a privileged scaffold in fungicide discovery, with numerous commercial agents containing this heterocyclic core . N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine provides an entry point for constructing novel triazole-containing agrochemical candidates, particularly where the N-methyl group may mimic natural substrate features or modulate target binding through altered steric and electronic properties relative to unsubstituted analogs. The free base form enables direct incorporation into standard agrochemical synthesis protocols.

Analytical Reference Standard and Method Development

With commercially available purity specifications of 95%+ (Fluorochem) to 97%+ (Matrix Scientific/Sigma-Aldrich) and 98%+ (MolCore), this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, or GC-MS method development for related triazole-containing analytes [1]. The well-defined molecular weight (126.16 g/mol), InChIKey (QYKFTPPMTMAAEJ-UHFFFAOYSA-N), and predicted chromatographic retention behavior support its use in system suitability testing and calibration curve construction.

Salt Screening and Pre-Formulation Development Studies

Researchers conducting salt selection or pre-formulation studies can leverage the commercial availability of both free base (CAS 373356-44-6) and hydrochloride salt (CAS 1992995-61-5) forms . This enables comparative assessment of solubility, hygroscopicity, and solid-state stability without requiring in-house salt synthesis. The pKa of approximately 8.6 suggests compatibility with a range of pharmaceutically acceptable counterions beyond hydrochloride, supporting broader salt screening efforts.

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